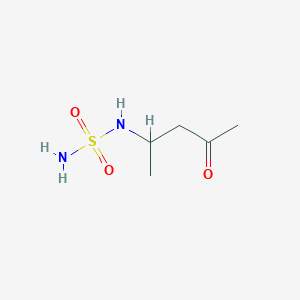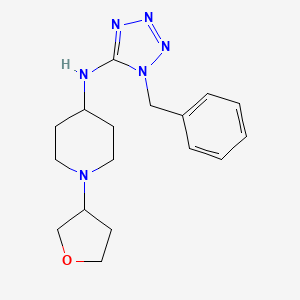
2-Oxo-4-(sulfamoylamino)pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-4-(sulfamoylamino)pentane is an organic compound that features both a ketone and a sulfonamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-4-(sulfamoylamino)pentane typically involves the reaction of a suitable ketone precursor with a sulfonamide reagent under controlled conditions. One common method involves the use of a base to deprotonate the sulfonamide, followed by nucleophilic attack on the ketone carbonyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-4-(sulfamoylamino)pentane can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
2-Oxo-4-(sulfamoylamino)pentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the development of antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxo-4-(sulfamoylamino)pentane involves its interaction with biological targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Oxo-4-(aminosulfonyl)butane
- 2-Oxo-4-(sulfamoylamino)hexane
- 2-Oxo-4-(sulfamoylamino)butane
Uniqueness
2-Oxo-4-(sulfamoylamino)pentane is unique due to its specific chain length and functional group arrangement, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Eigenschaften
IUPAC Name |
2-oxo-4-(sulfamoylamino)pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-4(3-5(2)8)7-11(6,9)10/h4,7H,3H2,1-2H3,(H2,6,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVPPUFYUWIODA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl (E)-4-[[1-tert-butyl-5-(trifluoromethyl)pyrazole-4-carbonyl]amino]but-2-enoate](/img/structure/B7439434.png)

![2-cyclohexylsulfonyl-N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-3-methylbutanamide](/img/structure/B7439450.png)
![3-(aminomethyl)-N-[1-(2,6-difluorophenyl)cyclobutyl]-1,2-oxazole-4-carboxamide](/img/structure/B7439451.png)
![4-(9-benzyl-2,9-diazaspiro[4.5]decan-2-yl)-1H-pyrimidin-6-one](/img/structure/B7439453.png)
![6-(4-Pyridazin-4-ylpiperazin-1-yl)pyrido[2,3-b]pyrazine](/img/structure/B7439458.png)
![1-[[1-(4-Chloro-2-methylphenyl)triazol-4-yl]methyl]-3-methylurea](/img/structure/B7439463.png)
![Sodium;5-methyl-3-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)carbamoyl]hexanoate](/img/structure/B7439471.png)
![7-[(2,6-Dimethylpyrimidin-4-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B7439478.png)
![2-[(6-Aminopyrimidin-4-yl)-methylamino]-1-cyclopropylethanol](/img/structure/B7439488.png)
![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![5-methyl-N-[2-[methyl(propyl)amino]phenyl]-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7439506.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)
